

An In-depth Technical Guide to 4'-Nitromethopholine: Synthesis, Characterization, and Potential Applications

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: 4'-Nitromethopholine

CAS No.: 63937-57-5

Cat. No.: B1583179

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4'-Nitromethopholine, a derivative of the tetrahydroisoquinoline scaffold, represents a molecule of significant interest in medicinal chemistry and drug discovery. Its structure combines the privileged 6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline core with a 4-nitrophenethyl substituent at the 1-position. This unique combination of a biologically active isoquinoline backbone and an electron-withdrawing nitroaromatic moiety suggests potential for diverse pharmacological activities. This technical guide provides a comprehensive overview of **4'-Nitromethopholine**, including its chemical identifiers, a plausible synthetic route, methods for its characterization, and a discussion of its potential applications in research and drug development.

Core Identifiers of 4'-Nitromethopholine

A clear and unambiguous identification of a chemical entity is paramount for scientific communication and research. The core identifiers for **4'-Nitromethopholine** are summarized in the table below.

Identifier	Value	Source
CAS Number	63937-57-5	[1]
IUPAC Name	6,7-dimethoxy-2-methyl-1-[2-(4-nitrophenyl)ethyl]-3,4-dihydro-1H-isoquinoline	[1]
Synonyms	1-(4-nitrophenethyl)-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinoline, 4'-Dechloro-4'-nitromethopholine	[1]
Molecular Formula	C ₂₀ H ₂₄ N ₂ O ₄	[1]
Molecular Weight	356.4 g/mol	[1]
Canonical SMILES	CN1CCC2=CC(=C(C=C2)C1C CC3=CC=C(C=C3) [O-])OC)OC	[1]
InChIKey	AWDKLHCXDUACLM- UHFFFAOYSA-N	[1]

Synthesis and Purification

While a specific, detailed synthesis protocol for **4'-Nitromethopholine** is not readily available in peer-reviewed literature, a plausible and efficient synthetic route can be conceptualized based on established methodologies for the synthesis of 1-substituted tetrahydroisoquinolines. The most logical approach involves the Bischler-Napieralski reaction followed by reduction and N-methylation, a cornerstone in isoquinoline synthesis.

Proposed Synthetic Pathway

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- [1. Diastereoselective Synthesis of \(-\)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- To cite this document: BenchChem. [An In-depth Technical Guide to 4'-Nitromethopholine: Synthesis, Characterization, and Potential Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1583179#4-nitromethopholine-cas-number-and-identifiers>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com